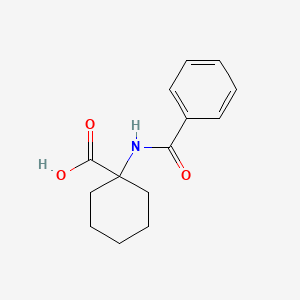

N,N-Dimethyl-N-nonylnonan-1-aminium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N,N-Dimethyl-N-nonylnonan-1-aminium chloride” were not found, a general method for the synthesis of N-substituted ureas (which could potentially be applied to this compound) involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .

Chemical Reactions Analysis

Amines, such as “N,N-Dimethyl-N-nonylnonan-1-aminium chloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .

Scientific Research Applications

Synthesis of Heterocycles

N,N-Dimethyl-N-nonylnonan-1-aminium chloride: is utilized as a versatile synthon in the synthesis of heterocycles . Its ability to donate various atoms makes it a valuable reagent in creating a wide range of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Amination Reactions

This compound serves as an effective reagent in amination reactions, where it facilitates the introduction of amino groups into organic substrates . This is particularly useful in the modification of pharmaceuticals to alter their biological activity or solubility.

Formylation Processes

In formylation processes, N,N-Dimethyl-N-nonylnonan-1-aminium chloride acts as a formylating agent, adding formyl groups to molecules, which is a key step in synthesizing fragrances and flavors .

Cyanation Reactions

The compound is also employed in cyanation reactions, where it helps in introducing cyano groups into molecules, a transformation that is important for creating nitriles used in various industrial applications .

Organometallic Synthesis

N,N-Dimethyl-N-nonylnonan-1-aminium chloride: finds application in organometallic synthesis, where it can act as a ligand or a reagent, contributing to the formation of metal complexes with specific properties .

Surfactant in Material Synthesis

It is used as a surfactant in the synthesis of mesoporous materials, aiding in the formation of materials with controlled porosity, which have implications in catalysis and separation technologies .

properties

IUPAC Name |

dimethyl-di(nonyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-15-17-19-21(3,4)20-18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWKMOFNCCLAL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)CCCCCCCCC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624629 |

Source

|

| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23375-64-6 |

Source

|

| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)